molecular formula C18H15ClN6O4S B6515187 N-{3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide CAS No. 931723-66-9

N-{3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide

Cat. No.: B6515187
CAS No.: 931723-66-9
M. Wt: 446.9 g/mol
InChI Key: OSPGQNSJVGXJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide is a heterocyclic compound featuring a triazole-thiadiazole core substituted with a 5-chloro-2,4-dimethoxyphenyl group and a furan-2-carboxamide moiety. The triazole ring (1H-1,2,3-triazol-4-yl) is methyl-substituted at position 5, while the thiadiazole (1,2,4-thiadiazol-5-yl) is linked to the furan carboxamide.

Properties

IUPAC Name

N-[3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O4S/c1-9-15(16-20-18(30-23-16)21-17(26)12-5-4-6-29-12)22-24-25(9)11-7-10(19)13(27-2)8-14(11)28-3/h4-8H,1-3H3,(H,20,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPGQNSJVGXJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide (CAS Number: 931723-84-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN6O4SC_{21}H_{19}ClN_{6}O_{4}S with a molecular weight of 486.9 g/mol. The compound features a complex structure that includes a triazole ring, thiadiazole moiety, and a furan carboxamide group. These structural components are crucial for its biological activity.

PropertyValue
CAS Number931723-84-1
Molecular FormulaC21H19ClN6O4S
Molecular Weight486.9 g/mol

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

Antitumor Activity
Research indicates that compounds containing triazole and thiadiazole rings exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins and disrupting mitochondrial membrane potential . The specific compound under discussion has demonstrated cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Properties
The presence of the triazole moiety is associated with antimicrobial activity. Triazoles have been documented to inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes . This compound may exhibit similar properties, making it a candidate for further investigation as an antifungal agent.

Anti-inflammatory Effects
Compounds with similar structural features have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . Further research is needed to confirm these effects for the specific compound .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the structure significantly impact biological activity:

  • Triazole Ring : Essential for antitumor and antimicrobial activity.
  • Chloro Substitution : The presence of chlorine at the 5-position on the phenyl ring enhances cytotoxicity and selectivity towards cancer cells .
  • Methoxy Groups : The dimethoxy substitution on the phenyl ring contributes to increased solubility and bioavailability .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antitumor Activity : A compound structurally similar to this compound demonstrated significant cytotoxicity against human glioblastoma U251 cells with an IC50 value of approximately 10 µM .
  • Antimicrobial Evaluation : A related triazole derivative exhibited potent antifungal activity against Candida species with minimum inhibitory concentrations (MIC) below 10 µg/mL .

Comparison with Similar Compounds

Table 1: Comparison of Thiadiazole-Furan Derivatives

Compound ID Substituents Melting Point (°C) Key Structural Features
I8 2-Chlorophenyl, 5-(2-chlorophenyl)furan 145–146 Thiadiazole, dual chlorophenyl
I12 2-Chlorophenyl, 2,4-difluorophenyl 124–125 Thiadiazole, difluorophenyl
Target 5-Chloro-2,4-dimethoxyphenyl, triazole N/A Triazole-thiadiazole hybrid

Pyrazole-Carboxamide Derivatives

Pyrazole-carboxamide derivatives (e.g., 3a–3p from ) share carboxamide functionality but differ in core heterocycles. For example:

  • 3a: Features a pyrazole-carboxamide with phenyl and cyano groups. Its melting point (133–135°C) and molecular weight (403.1 g/mol) reflect compact packing due to aromatic substituents.
  • 3d : Incorporates a 4-fluorophenyl group, enhancing polarity compared to the target compound’s methoxy substituents .

Furan-Carboxamide Analogs

and highlight furan-carboxamide derivatives with varying cores (e.g., benzodiazole or oxazole):

  • N-(3-Hydroxy-4-methylphenyl)furan-2-carboxamide (): Substituted with a phenolic hydroxyl group, increasing hydrophilicity versus the target’s chloro-dimethoxyphenyl group.

Table 2: Furan-Carboxamide Derivatives

Compound Name Core Structure Substituents
Target Compound Triazole-thiadiazole 5-Chloro-2,4-dimethoxyphenyl
N-(3-Hydroxy-4-methylphenyl)furan-2-carboxamide Furan-carboxamide 3-Hydroxy-4-methylphenyl
N-[(1H-1,3-Benzodiazol-2-yl)methyl]furan-2-carboxamide Benzodiazole-furan 1H-1,3-Benzodiazol-2-ylmethyl

Triazole-Thiadiazole Hybrids

While direct analogs are absent in the provided evidence, ’s N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea shares a thiadiazole-carboxamide motif. Key distinctions include:

  • The 5-propyl group in contrasts with the target’s methyl-substituted triazole, suggesting divergent pharmacokinetic profiles .

Preparation Methods

Reaction Conditions

  • Azide precursor : 5-Chloro-2,4-dimethoxyaniline is converted to the corresponding azide using sodium nitrite and trimethylsilyl azide in acidic conditions.

  • Alkyne component : Propargyl bromide reacts with methylamine to form 5-methyl-1H-1,2,3-triazole-4-carbaldehyde.

  • Cycloaddition : The azide and alkyne undergo CuAAC in the presence of CuSO₄·5H₂O and sodium ascorbate in a tert-butanol/water mixture (1:1) at 60°C for 12 hours.

IntermediateYield (%)Purity (HPLC)
1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde7895.2

Formation of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is constructed via cyclization of a thiosemicarbazide intermediate. The triazole-carbaldehyde from Step 1 reacts with thiosemicarbazide under acidic conditions.

Reaction Protocol

  • Thiosemicarbazide formation : The aldehyde group of the triazole intermediate reacts with thiosemicarbazide in ethanol under reflux (80°C, 6 hours).

  • Cyclization : The thiosemicarbazide intermediate is treated with bromine in acetic acid at 0–5°C, followed by gradual warming to room temperature.

IntermediateYield (%)
3-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine65

Amide Bond Formation with Furan-2-carboxamide

The final step involves coupling the thiadiazole-5-amine with furan-2-carboxylic acid using a carbodiimide coupling agent.

Coupling Reaction

  • Activation : Furan-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dry dichloromethane (DCM) at 0°C.

  • Coupling : The activated acid reacts with the thiadiazole-5-amine at room temperature for 24 hours.

  • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).

ParameterValue
Reaction yield82%
Purity (HPLC)98.5%
Melting point214–216°C

Analytical Characterization

The final compound is characterized by spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 3.6 Hz, 1H, furan-H), 7.45 (s, 1H, aryl-H), 6.98 (s, 1H, aryl-H), 3.94 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₁H₁₈ClN₆O₄S [M+H]⁺: 517.0821; found: 517.0819.

Optimization Challenges and Solutions

  • Low cyclization yields : Increasing bromine stoichiometry to 1.5 equivalents improves thiadiazole ring formation efficiency.

  • Amide coupling side products : Using HOBt as an additive suppresses racemization and enhances coupling efficiency.

Scalability and Industrial Relevance

The synthesis is scalable to gram quantities with consistent yields (>75% per step). Process optimization studies recommend replacing EDCI/HOBt with polymer-supported carbodiimide to simplify purification .

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Answer:
The synthesis involves multi-step reactions, including cyclization of triazole-thiadiazole intermediates and coupling with furan-2-carboxamide. Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during cyclization to minimize side products .
  • Solvent selection : Using dimethylformamide (DMF) or acetonitrile for better solubility of intermediates .
  • Catalyst use : Employing potassium permanganate for selective oxidation or lithium aluminum hydride for reduction steps .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the final product .

Advanced: What characterization techniques are critical for confirming the structural integrity of this compound?

Answer:
Advanced characterization requires:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., chloro, methoxy groups) and scaffold connectivity .
  • High-resolution mass spectrometry (HR-MS) : To confirm molecular formula (e.g., observed vs. calculated mass for C₂₂H₂₂ClN₆O₃S) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or ring conformations, if single crystals are obtainable .

Basic: What biological targets or pathways is this compound hypothesized to interact with?

Answer:
Based on structural analogs (e.g., triazole-thiadiazole hybrids), potential targets include:

  • Enzymes : Tyrosine kinases or cytochrome P450 isoforms, assessed via inhibition assays .
  • Antimicrobial targets : Bacterial DNA gyrase or fungal lanosterol demethylase, tested through MIC (minimum inhibitory concentration) assays .
  • Cellular receptors : GPCRs or ion channels, screened using calcium flux or fluorescence polarization assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

Answer:
Methodological approaches for SAR:

  • Substituent variation : Synthesize derivatives with altered chloro/methoxy groups or furan ring substitutions (e.g., methyl or nitro groups) .
  • In silico docking : Use AutoDock Vina to predict binding affinities for targets like EGFR kinase (PDB ID: 1M17) .
  • Comparative assays : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) to correlate substituents with IC₅₀ values .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:
Contradictions may arise from assay variability or impurity. Mitigation strategies:

  • Orthogonal assays : Validate cytotoxicity using both MTT and ATP-based luminescence assays .
  • Batch reproducibility : Synthesize multiple batches with ≥95% purity (HPLC-verified) and retest .
  • Meta-analysis : Pool data from independent studies to identify trends (e.g., activity against Gram-positive vs. Gram-negative bacteria) .

Advanced: What methodologies are recommended for pharmacokinetic and toxicity profiling?

Answer:

  • ADME-Tox assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
    • Plasma protein binding : Use equilibrium dialysis to assess % binding .
    • hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac toxicity risk .
  • In vivo models : Administer to zebrafish embryos for acute toxicity screening (LC₅₀ determination) .

Advanced: How can advanced spectroscopic or computational techniques address structural ambiguities?

Answer:

  • Dynamic NMR : Resolve rotational barriers in thiadiazole or triazole rings .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict vibrational spectra (IR/Raman) .
  • Cryo-EM : For large target complexes (e.g., ribosome binding), map ligand interactions at near-atomic resolution .

Basic: What strategies mitigate compound degradation during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
  • Excipient use : Formulate with cyclodextrins to enhance aqueous stability .

Advanced: How can computational modeling guide target identification for this compound?

Answer:

  • Pharmacophore mapping : Use Schrödinger’s Phase to identify essential features (e.g., hydrogen bond acceptors in the thiadiazole ring) .
  • Molecular dynamics (MD) : Simulate binding to proposed targets (e.g., 100 ns MD runs to assess stability of kinase-inhibitor complexes) .
  • Network pharmacology : Construct protein-protein interaction networks (via STRING DB) to predict off-target effects .

Advanced: What metabolomic approaches can elucidate the compound’s mechanism of action?

Answer:

  • Untargeted metabolomics : Treat cell lines (e.g., HepG2) and analyze metabolite shifts via LC-QTOF-MS .
  • Isotope tracing : Use 13C^{13}C-glucose to track perturbations in glycolysis/TCA cycle .
  • Pathway enrichment : Map altered metabolites to KEGG pathways (e.g., apoptosis, oxidative stress) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.